2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-4-12-9(10-6)8(5-13)7(2)11-12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXOXBLADVBLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of 5-amino-3-methylpyrazole with 3,3-dimethylacryloyl chloride under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and requires heating to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Reduction: 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-methanol.
Substitution: 2,5-Dimethyl-4-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, as promising candidates for anticancer therapies. These compounds exhibit significant inhibitory effects on various cancer cell lines by targeting specific enzymes involved in cancer progression. For instance, derivatives have shown potent activity as inhibitors of phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cancer cell survival and proliferation .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Target Enzyme | IC50 Value (μM) | Cell Line Tested |
|---|---|---|---|
| This compound | PI3K δ | 0.018 | Various cancer lines |
| Benzimidazole derivative | PI3K α/δ | 79 | Breast cancer |
| Indole-pyrazolo derivative | PI3K γ/δ | 1415 | Lung cancer |
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It has been identified as a selective inhibitor of PI3K δ, which plays a significant role in inflammatory responses. This makes it a potential candidate for treating autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis .
Material Science Applications
2.1 Photophysical Properties
This compound derivatives have been explored for their photophysical properties, making them suitable for applications in organic light-emitting devices (OLEDs) and bioimaging. The unique electronic properties of these compounds allow them to function as effective fluorophores .
Table 2: Photophysical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Emission Wavelength (nm) | Application Area |
|---|---|---|
| This compound | 520 | Bioimaging |
| Fluorescent derivative | 600 | OLEDs |
Case Studies
Case Study: Inhibition of PI3K δ
A notable case study involved synthesizing various derivatives of pyrazolo[1,5-a]pyrimidines to evaluate their efficacy against PI3K δ. The study demonstrated that modifications at the C(2) and C(5) positions significantly influenced the inhibitory activity of the compounds. The most promising derivative exhibited an IC50 value of 18 nM against PI3K δ, indicating its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for their significant roles in medicinal chemistry due to their potential as therapeutic agents.
Chemical Structure and Synthesis
The structure of this compound features a fused ring system comprising both pyrazole and pyrimidine moieties. The synthesis typically involves cyclocondensation reactions, often utilizing 5-amino-3-methylpyrazole and 3,3-dimethylacryloyl chloride under acidic conditions. This reaction is usually performed in solvents like ethanol or acetonitrile at elevated temperatures to ensure complete cyclization .
Biological Activity Overview
The compound exhibits a range of biological activities, primarily attributed to its ability to interact with various molecular targets. Key areas of research have focused on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds demonstrate notable antimicrobial effects. For instance, studies have shown that certain synthesized derivatives exhibit significant antifungal activity against various strains . The mechanism often involves the inhibition of specific enzymes critical for microbial survival.
Anticancer Potential
This compound has been studied for its potential as an anticancer agent. It acts by inhibiting key enzymes involved in cancer cell proliferation and survival. In vitro assays have demonstrated its efficacy against several cancer cell lines, suggesting a promising avenue for further drug development .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been assessed through various bioassays. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vivo models have confirmed its ability to reduce inflammation markers significantly .
The biological activity of this compound is largely mediated through its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. Additionally, it may function as an agonist or antagonist at certain receptor sites depending on the context .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM .
- Antimicrobial Efficacy : Another investigation focused on the antifungal properties of related pyrazolo compounds. The findings suggested that modifications to the structure could enhance activity against resistant strains .
- Anti-inflammatory Effects : In a model of carrageenan-induced paw edema in rats, the compound exhibited a dose-dependent reduction in swelling compared to control groups .
Comparative Analysis with Similar Compounds
A comparison with other pyrazolo[1,5-a]pyrimidines highlights the unique biological profile of this compound:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 5-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | Moderate | High | Moderate |
| 2-Amino-4-pyrazolopyrimidine | Low | Moderate | Low |
Q & A
Q. What are the common synthetic routes for preparing 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde?
The synthesis typically involves condensation reactions between substituted pyrazole precursors and aldehydes or ketones. For example, a general method includes refluxing a mixture of a pyrazole derivative (e.g., 5-methylfuran-2-yl thiouracil) with aromatic aldehydes (e.g., 2,4,6-trimethylbenzaldehyde) in acetic anhydride/acetic acid under sodium acetate catalysis. The reaction is monitored via TLC, and the product is purified by crystallization using solvents like ethanol or DMF/water . Key steps include controlling stoichiometry, optimizing reflux duration (2–12 hours), and selecting proper crystallization solvents to enhance yield (e.g., 57–68% yields reported) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Critical techniques include:
- IR spectroscopy to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, CN stretch at ~2220 cm⁻¹) .
- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm substitution patterns and regiochemistry. For example, ¹H NMR resolves methyl groups (δ 2.24–2.37 ppm) and aromatic protons, while ¹³C NMR distinguishes carbonyl carbons (δ ~165–171 ppm) .
- Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 386 [M⁺] for related derivatives) .
- Elemental analysis to validate purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. What are the typical reaction conditions for functionalizing the pyrazolo[1,5-a]pyrimidine core?
Functionalization at position 7 often involves nucleophilic substitution or palladium-catalyzed cross-coupling. For example:
- Amination : Reacting with amines (e.g., methylaminoethanol) in acetonitrile under reflux with diisopropylethylamine (DIPEA) as a base .
- Halogenation : Using POCl₃ or PCl₅ to introduce chloro groups, enabling further Suzuki-Miyaura couplings .
- Cyclocondensation : With heterocyclic amines or diazonium salts to form fused rings (e.g., thieno[2,3-b]pyridine derivatives) .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of substituted pyrazolo[1,5-a]pyrimidines be addressed?
Regioselectivity is influenced by electronic and steric factors:
- Catalyst choice : Sodium acetate or microwave-assisted conditions enhance selectivity for 2,5-dimethyl substitution .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered position .
- Computational modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .
Q. What computational methods are employed to predict the biological activity of this compound derivatives?
- Molecular docking : Used to assess binding affinity to target proteins (e.g., CRF1 receptors). For instance, derivatives like MPZP show high affinity for CRF1, validated via AutoDock or Schrödinger Suite .
- QSAR models : Built using descriptors like logP, polar surface area, and H-bonding capacity to correlate structure with anxiolytic or enzyme inhibitory activity .
- MD simulations : Evaluate stability of ligand-receptor complexes over nanosecond timescales .
Q. How should researchers resolve contradictions in reported reaction yields for pyrazolo[1,5-a]pyrimidine derivatives?
- Reproduce conditions : Verify catalyst loading (e.g., 0.5 g sodium acetate vs. 0.3 g), solvent ratios, and reflux duration .
- Purification protocols : Compare crystallization solvents (e.g., DMF/water vs. ethanol) and column chromatography gradients .
- Analytical validation : Use HPLC or GC-MS to detect impurities affecting yield calculations .
- Mechanistic studies : Probe reaction intermediates via in-situ IR or NMR to identify side reactions (e.g., dimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
